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Compound of Interest

Compound Name: Alisporivir intermediate-1

Cat. No.: B612759

For Researchers, Scientists, and Drug Development Professionals

Alisporivir, a potent cyclophilin inhibitor investigated for its antiviral properties, originates from a
complex multi-step synthesis. A crucial component in this pathway is Alisporivir intermediate-
1, a protected linear peptide that serves as the backbone for the final cyclized drug substance.
This technical guide provides an in-depth look at the known chemical properties and plausible
experimental methodologies related to this key intermediate, offering valuable insights for
researchers in drug development and organic synthesis.

Core Chemical Properties

Alisporivir intermediate-1, identified by the CAS number 882506-05-0, is a large, protected
peptide molecule. Its descriptive chemical name, Boc-D-MeAla-EtVal-Val-MeLeu-Ala-D-Ala-
MeLeu-MeLeu-MeVal-MeBmt(OAc)-Abu-Sar-OMe, reveals its amino acid sequence and the
protecting groups utilized during synthesis. These protecting groups, including the Boc (tert-
butyloxycarbonyl) group on the N-terminus and the methyl ester (-OMe) on the C-terminus, are
essential for preventing unwanted side reactions during the step-wise assembly of the peptide
chain. The acetate group (OAc) on the unique MeBmt residue is another key protecting group.

A summary of the available quantitative data for Alisporivir intermediate-1 is presented in
Table 1. It is important to note that some of these physical properties are sourced from
chemical suppliers and may not have been independently verified in peer-reviewed literature.

Table 1: Chemical and Physical Properties of Alisporivir Intermediate-1
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Property Value Source(s)

CAS Number 882506-05-0 Multiple Chemical Suppliers
Molecular Formula C74H132N12017 Multiple Chemical Suppliers
Molecular Weight 1461.91 g/mol Multiple Chemical Suppliers

Boc-D-MeAla-EtVal-Val-
MeLeu-Ala-D-Ala-MelLeu-

IUPAC Name Chemical Supplier
MeLeu-MeVal-MeBmt(OAc)-
Abu-Sar-OMe
Density 1.1 +£0.1 g/lcm3 BOC Sciences[1]
Boiling Point 1307.2 £ 65.0 °C at 760 mmHg BOC Sciences[1]
Solubility Soluble in water BOC Sciences[1]
Appearance White to off-white solid MedChemExpress

Synthetic Pathway and Logical Workflow

Alisporivir is a synthetic derivative of Cyclosporine A.[2] The synthesis of such a complex cyclic
peptide involves the initial construction of a linear peptide chain, which is then deprotected and
cyclized. Alisporivir intermediate-1 is this protected linear precursor. The general workflow for
its synthesis follows the principles of solid-phase or solution-phase peptide synthesis, utilizing
protecting groups to ensure the correct amino acid sequence is assembled.

The logical workflow for the synthesis and purification of a protected peptide like Alisporivir
intermediate-1 is depicted in the following diagram.
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General Synthesis and Purification Workflow for a Protected Peptide
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Caption: General workflow for the synthesis and purification of Alisporivir intermediate-1.
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Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of Alisporivir
intermediate-1 are not readily available in the public domain, likely due to their proprietary
nature, it is possible to construct representative methodologies based on standard practices in
peptide chemistry.

Synthesis of Protected Linear Peptides (General
Protocol)

The synthesis of a complex peptide like Alisporivir intermediate-1 is typically performed using
Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of
protected amino acids to a growing peptide chain that is covalently attached to a solid resin
support.

Materials and Reagents:

e Appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragments)

e N-a-Boc-protected amino acids

» Side-chain protected amino acids where necessary

o Coupling reagents (e.g., HBTU, DIC)

e Base (e.g., DIPEA)

e Solvents (e.g., DMF, DCM)

o Deprotection reagent (e.g., TFAin DCM for Boc group removal)

» Cleavage cocktail (e.g., TFA with scavengers like triisopropylsilane and water)
Procedure:

¢ Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.
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» First Amino Acid Coupling: The C-terminal amino acid (in this case, a derivative of sarcosine
methyl ester) is coupled to the resin.

o Deprotection: The N-a-Boc protecting group is removed with a solution of TFA in DCM.

¢ Neutralization: The resin is neutralized with a base like DIPEA in DMF.

o Coupling: The next N-a-Boc-protected amino acid is activated with a coupling reagent and
added to the resin to form a peptide bond.

o Capping (Optional): Any unreacted amino groups can be capped (e.g., with acetic anhydride)
to prevent the formation of deletion sequences.

o Repeat: Steps 3-6 are repeated for each amino acid in the sequence until the full linear
peptide is assembled.

Cleavage: The protected peptide is cleaved from the resin using a cleavage cocktail.

Purification by Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)

The crude, protected peptide is purified using preparative RP-HPLC to isolate the target
molecule from impurities generated during synthesis.

Instrumentation and Conditions:

HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction
collector.

¢ Column: C18 silica column suitable for peptide purification.

» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

» Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

o Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage
over a set time (e.g., 20-80% B over 30 minutes). The exact gradient would need to be
optimized.
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» Flow Rate: Dependent on the column dimensions.
» Detection: UV absorbance at 210-230 nm.
Procedure:

Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable
solvent, such as a mixture of mobile phases A and B, and filtered.

Injection: The sample is injected onto the equilibrated HPLC column.

Elution: The peptide and impurities are eluted from the column using the defined gradient.
Fraction Collection: Fractions are collected as peaks are detected by the UV detector.
Analysis: The purity of each fraction is assessed by analytical HPLC and mass spectrometry.

Pooling and Lyophilization: Fractions containing the pure product are pooled and lyophilized
to obtain the purified peptide as a solid.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the
structure of the synthesized peptide.

Sample Preparation: A sample of the purified peptide is dissolved in a suitable deuterated
solvent (e.g., DMSO-ds or CDCI3).

Experiments: A suite of 1D (*H) and 2D (e.g., COSY, TOCSY, HSQC) NMR experiments are
performed to assign the proton and carbon signals and confirm the amino acid sequence
and the presence of protecting groups. For a molecule of this complexity, advanced NMR
techniques may be necessary.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the intermediate.

o Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization
(MALDI) are commonly used for peptides.
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e Analysis: The mass spectrum should show a prominent peak corresponding to the calculated
molecular weight of Alisporivir intermediate-1 (1461.91 g/mol ). High-resolution mass
spectrometry can be used to confirm the elemental composition.

Signaling Pathways and Biological Context

As an intermediate in a chemical synthesis, Alisporivir intermediate-1 does not have a direct
role in biological signaling pathways. Its significance lies in its chemical structure, which is
designed for the efficient synthesis of the biologically active Alisporivir. The final drug,
Alisporivir, exerts its therapeutic effect by inhibiting cyclophilin A, a host protein that is co-opted
by some viruses, such as hepatitis C virus, for their replication.[3] By binding to cyclophilin A,
Alisporivir prevents this host-pathogen interaction, thereby inhibiting viral replication.

The relationship between the intermediate, the synthesis process, and the final drug's
mechanism of action can be visualized as follows:
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Caption: Logical relationship from synthesis intermediate to the final drug's mechanism of

action.
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This guide provides a foundational understanding of Alisporivir intermediate-1 based on
available data. Further detailed experimental protocols and characterization data are likely held
within proprietary documents of the manufacturers. Researchers working on the synthesis of
Alisporivir or related complex peptides can use the general methodologies outlined here as a
starting point for developing their own specific protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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